molecular formula C16H34O3P+ B157555 Dioctyl phosphonate CAS No. 1809-14-9

Dioctyl phosphonate

Cat. No.: B157555
CAS No.: 1809-14-9
M. Wt: 305.41 g/mol
InChI Key: PLSFNSJUKGEOSL-UHFFFAOYSA-N
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Description

Dioctyl phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus bond. It is known for its chemical stability and resistance to biochemical, thermal, and photochemical decomposition. The molecular formula of this compound is C16H35O3P, and it is commonly used in various industrial and scientific applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctyl phosphonate can be synthesized through several methods. One common method involves the reaction of phosphoryl chloride with an organozinc reagent to produce the desired phosphonate. This method allows for the synthesis of a broad range of phosphonate derivatives in a straightforward and general procedure .

Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl esters, followed by desilylation upon contact with water or methanol. This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of microwave irradiation has been explored to accelerate the silyldealkylation process, making it more efficient for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Dioctyl phosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, and other organophosphorus compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dioctyl phosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dioctyl phosphonate involves its interaction with molecular targets through its stable carbon-to-phosphorus bond. This bond allows it to resist decomposition and maintain its chemical integrity under various conditions. The specific pathways and molecular targets depend on the application and the derivatives of this compound being used.

Comparison with Similar Compounds

  • Diethyl phosphonate
  • Dimethyl phosphonate
  • Diphenyl phosphonate

Comparison: Dioctyl phosphonate is unique due to its longer alkyl chains, which provide it with distinct physical and chemical properties compared to other phosphonates. For example, its higher molecular weight and hydrophobic nature make it more suitable for applications requiring non-polar solvents and environments. Additionally, its stability and resistance to decomposition make it a preferred choice in various industrial and scientific applications .

Properties

IUPAC Name

dioctoxy(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O3P/c1-3-5-7-9-11-13-15-18-20(17)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSFNSJUKGEOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCO[P+](=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051481
Record name Dioctyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphonic acid, dioctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1809-14-9
Record name Dioctyl phosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, dioctyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dioctyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioctyl phosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIOCTYL PHOSPHONATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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